1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Overview
Description
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a chemical compound with the molecular formula C19H28F2O and a molecular weight of 310.43 g/mol . This compound is characterized by its colorless to white solid or liquid form and is known for its applications in various scientific fields .
Preparation Methods
The synthesis of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene involves several steps. One common synthetic route includes the reaction of 2,3-difluoro-4-(trans-4-propylcyclohexyl)phenol with butyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene can be compared with other similar compounds, such as:
1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has an ethoxy group instead of a butoxy group, leading to different chemical and physical properties.
1-Butoxy-2,3-difluoro-4-(trans-4-methylcyclohexyl)benzene: The presence of a methyl group instead of a propyl group affects its reactivity and applications.
Properties
IUPAC Name |
1-butoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F2O/c1-3-5-13-22-17-12-11-16(18(20)19(17)21)15-9-7-14(6-4-2)8-10-15/h11-12,14-15H,3-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNDSYARZOJNCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)C2CCC(CC2)CCC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943127 | |
Record name | 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160857-94-2, 208709-55-1 | |
Record name | 1-Butoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160857-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyloxy-2,3-difluor-4-(4-trans-propylcyclohexyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.356 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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